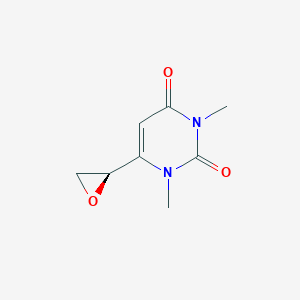![molecular formula C23H21N3O2 B238410 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as DMBA-N-oxide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inducer of cytochrome P450 enzymes, which play a critical role in the metabolism of many drugs and environmental toxins.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces cytochrome P450 enzymes through its activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding to AhR, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces the expression of cytochrome P450 enzymes, leading to increased drug metabolism and detoxification.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to induce the expression of various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP2B1/2. This induction can lead to changes in drug metabolism and toxicity, as well as changes in the metabolism of environmental toxins. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, potentially through its activation of the AhR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its potent induction of cytochrome P450 enzymes. This allows for the study of changes in drug metabolism and toxicity in response to cytochrome P450 induction. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity, as it can induce the formation of reactive oxygen species and DNA damage.
Zukünftige Richtungen
There are many future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential area of research is the development of new drugs that can selectively induce specific cytochrome P450 enzymes, allowing for more precise control over drug metabolism and toxicity. Additionally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in combination with other compounds, such as anti-inflammatory agents, may lead to new therapeutic approaches for various diseases. Finally, the study of the effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide on the gut microbiome may provide new insights into the role of cytochrome P450 enzymes in the metabolism of dietary compounds.
Synthesemethoden
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-(1H-benzimidazol-2-yl)aniline with 3,5-dimethylphenol and chloroacetyl chloride. The resulting product is then oxidized using hydrogen peroxide to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research as a potent inducer of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of many drugs and environmental toxins, and their induction can lead to changes in drug efficacy and toxicity. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the induction of cytochrome P450 enzymes in various tissues, including liver, kidney, and lung. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the effects of cytochrome P450 induction on drug metabolism and toxicity.
Eigenschaften
Produktname |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-16(2)12-19(11-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-20-8-3-4-9-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
XKOMVHIBYWCJBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)


![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
